molecular formula C15H26O9 B14436627 1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione CAS No. 76561-94-9

1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione

Katalognummer: B14436627
CAS-Nummer: 76561-94-9
Molekulargewicht: 350.36 g/mol
InChI-Schlüssel: YKIUOTNEDBTZJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione is a cyclic compound with the molecular formula C15H26O9. This compound is characterized by its seven oxygen atoms forming a ring structure, which contributes to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione typically involves the cyclization of linear polyether precursors. The reaction conditions often require the presence of strong acids or bases to facilitate the formation of the cyclic structure. Industrial production methods may involve the use of high-pressure reactors to achieve the desired cyclization efficiently .

Analyse Chemischer Reaktionen

1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions employed.

Wissenschaftliche Forschungsanwendungen

1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex cyclic compounds.

    Biology: The compound’s unique structure makes it a useful tool in studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various molecules.

    Industry: It is used in the production of specialized polymers and materials with unique properties.

Wirkmechanismus

The mechanism by which 1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione exerts its effects involves its ability to form stable complexes with other molecules. This is primarily due to the presence of multiple oxygen atoms in its ring structure, which can act as electron donors. The molecular targets and pathways involved vary depending on the specific application and the molecules it interacts with .

Vergleich Mit ähnlichen Verbindungen

1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione can be compared with other cyclic polyethers such as:

The uniqueness of this compound lies in its specific ring size and the number of oxygen atoms, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

76561-94-9

Molekularformel

C15H26O9

Molekulargewicht

350.36 g/mol

IUPAC-Name

1,4,7,10,13,16,19-heptaoxacyclodocosane-20,22-dione

InChI

InChI=1S/C15H26O9/c16-14-13-15(17)24-12-10-22-8-6-20-4-2-18-1-3-19-5-7-21-9-11-23-14/h1-13H2

InChI-Schlüssel

YKIUOTNEDBTZJP-UHFFFAOYSA-N

Kanonische SMILES

C1COCCOCCOC(=O)CC(=O)OCCOCCOCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.